molecular formula C18H15N5O2S B11184964 Ethyl 2-[(5-cyano-4-phenylpyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-[(5-cyano-4-phenylpyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11184964
M. Wt: 365.4 g/mol
InChI Key: QDYUEFROEVZCSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(5-cyano-4-phenylpyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrimidine ring, a thiazole ring, and various functional groups such as cyano and carboxylate. These structural features contribute to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(5-cyano-4-phenylpyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as cyanoacetamide and benzaldehyde derivatives.

    Thiazole Ring Formation: The thiazole ring is introduced via a cyclization reaction involving thioamide and α-haloketone intermediates.

    Coupling Reactions: The final coupling of the pyrimidine and thiazole rings is achieved through nucleophilic substitution reactions, often under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(5-cyano-4-phenylpyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or carboxylate groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, alcohols; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with modified functional groups.

Scientific Research Applications

Ethyl 2-[(5-cyano-4-phenylpyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[(5-cyano-4-phenylpyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets within cells. The compound has been shown to:

Comparison with Similar Compounds

Ethyl 2-[(5-cyano-4-phenylpyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate can be compared with other similar compounds such as:

    5-Fluorouracil: A well-known antitumor agent that also targets cancer cell proliferation.

    Capecitabine: Another pyrimidine derivative used in cancer therapy.

    Osimertinib: A pyrimidine-based drug used for the treatment of non-small cell lung cancer.

Uniqueness

The uniqueness of this compound lies in its dual ring structure and the presence of multiple functional groups, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H15N5O2S

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl 2-[(5-cyano-4-phenylpyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H15N5O2S/c1-3-25-16(24)15-11(2)21-18(26-15)23-17-20-10-13(9-19)14(22-17)12-7-5-4-6-8-12/h4-8,10H,3H2,1-2H3,(H,20,21,22,23)

InChI Key

QDYUEFROEVZCSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=NC=C(C(=N2)C3=CC=CC=C3)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.